[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride
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Overview
Description
“[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride” is a benzimidazole derivative . Its CAS Number is 1170836-17-5 and its molecular weight is 257.79 . It is a solid substance .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H16ClN3S . The InChI code is 1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 257.79 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) found that benzimidazole derivatives exhibited significant antibacterial and cytotoxic properties in vitro.
Anticancer Applications
- Anticancer Agents : Benzimidazole derivatives showed promising anticancer activity against various cancer cell lines, as identified by Nofal et al. (2014).
Drug Impurity and Action Mechanism
- Impurities in Albendazole : A study by Kalas et al. (2016) discusses impurities related to Albendazole, a broad-spectrum anthelmintic drug, including benzimidazole derivatives.
Antioxidant Properties
- Antioxidant Properties : Benzimidazole derivatives have shown antioxidant properties, notably in rat liver microsomal lipid peroxidation, as found by Kuş et al. (2004).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) : Benzimidazole derivatives were used in solution-processable molecules for OLEDs, as per research by Ge et al. (2008).
Structural Diversity in Synthesis
- Structural Diversity : Roman (2013) explored the generation of a structurally diverse library of compounds using a ketonic Mannich base derived from benzimidazole, which underlines the versatility of this compound in synthetic chemistry (Roman, 2013).
Palladium and Platinum Complexes
- Palladium(II) and Platinum(II) Complexes : Benzimidazole ligands in Pd(II) and Pt(II) complexes have shown potential as anticancer compounds, as investigated by Ghani and Mansour (2011).
Synthesis of Novel Derivatives
- Biosignificant Interest : Sayed et al. (2012) synthesized new derivatives of benzimidazole, which demonstrated significant antimicrobial activity, highlighting their potential in developing new antibacterial and antifungal agents (Sayed, Khalil, & Raslan, 2012).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to possess broad-spectrum pharmacological properties . They are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their chemical structure and functional groups .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interaction depends on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their targets . For instance, some benzimidazole derivatives have shown antiparasitic activity, suggesting they may interfere with biochemical pathways essential for parasite survival .
Pharmacokinetics
Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties are crucial for the compound’s effectiveness as a therapeutic agent.
Result of Action
Benzimidazole derivatives have been reported to exert a wide range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects depend on the compound’s mode of action and the nature of its targets.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOZSQOAJJKVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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